molecular formula C24H22F3N5O2 B2898985 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105246-51-2

8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

货号: B2898985
CAS 编号: 1105246-51-2
分子量: 469.468
InChI 键: NFBQQVMXLUZNHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one features a pyrimido[5,4-b]indol-4-one core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural attributes include:

  • Position 8: A methyl group, which contributes to steric and electronic modulation of the core.
  • Position 3: A 2-oxoethyl chain linked to a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group. The piperazine ring enhances solubility via basic nitrogen atoms, while the trifluoromethyl group improves metabolic stability and binding affinity through hydrophobic interactions .

属性

IUPAC Name

8-methyl-3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2/c1-15-5-6-19-18(11-15)21-22(29-19)23(34)32(14-28-21)13-20(33)31-9-7-30(8-10-31)17-4-2-3-16(12-17)24(25,26)27/h2-6,11-12,14,29H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBQQVMXLUZNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final Cyclization: The final step involves cyclization to form the pyrimidoindole structure, which can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

科学研究应用

8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

作用机制

The mechanism of action of 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the piperazine ring provides additional interactions. The compound can modulate various signaling pathways, leading to its therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and analogs sharing the pyrimido[5,4-b]indol-4-one core.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Position 8 Substituent Position 3 Substituent Molecular Formula Molecular Weight Solubility (pH 7.4) Key Features
Target Compound Methyl 2-Oxoethyl-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl Not provided Not provided Not available Lipophilic trifluoromethyl group; piperazine enhances basicity
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one (896853-59-1) Methoxy (4-Fluorophenyl)methyl C₁₉H₁₆FN₃O₂ 337.3 2.5 µg/mL Methoxy increases polarity; fluorophenyl enhances π-π stacking
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-pyrimido[5,4-b]indol-4-one (536715-73-8) Not specified Sulfanyl-ethyl-4-phenylpiperazin-1-yl + 3-(trifluoromethyl)phenyl Not provided Not provided Not available Sulfanyl linker alters electronic properties; dual substituents at positions 2 and 3
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one (896834-19-8) Fluoro Pyridin-2-ylmethyl C₁₈H₁₄FN₃O Not provided Not available Fluorine enhances electronegativity; pyridinylmethyl aids metal coordination

Key Findings:

Substituent Effects on Solubility :

  • The methoxy group in 896853-59-1 increases polarity compared to the methyl group in the target compound, yet its solubility remains low (2.5 µg/mL), suggesting dominant hydrophobic contributions from the (4-fluorophenyl)methyl group .
  • The target compound’s trifluoromethylphenyl-piperazine substituent likely reduces solubility due to high lipophilicity, despite the piperazine’s basic nitrogen.

Positional and Functional Group Variations: 536715-73-8 introduces a sulfanyl linker and dual substituents (positions 2 and 3), which may influence redox stability and steric hindrance compared to the target compound’s single position 3 substituent .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The evidence lacks pharmacological data, limiting direct efficacy comparisons. However, substituent trends suggest that position 8 modifications (e.g., methyl vs. methoxy) modulate polarity, while position 3 groups (e.g., piperazine vs. benzyl) impact target engagement.
  • Synthetic Feasibility : Piperazine-linked compounds (e.g., target and 536715-73-8 ) may face challenges in regioselective synthesis due to complex substitution patterns .
  • Data Gaps : Solubility, logP, and bioactivity data for the target compound are absent, necessitating further experimental validation.

生物活性

The compound 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F3N5O2C_{22}H_{22}F_3N_5O_2, with a molecular weight of approximately 445.44 g/mol. The structure includes a pyrimidine ring fused to an indole system, which is known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:

  • Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of specific kinases involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : These compounds can influence pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values around 0.46 ± 0.04 µM.
    • HCT116 (colon cancer) : IC50 values around 0.39 ± 0.06 µM.
    The compound's ability to induce apoptosis in these cell lines suggests a promising therapeutic potential in oncology .
  • Mechanistic Insights : The compound may induce cell cycle arrest at the G1/S phase and activate apoptotic pathways through caspase activation .

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence supporting the anti-inflammatory effects of this compound:

  • Cytokine Modulation : Studies have indicated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
  • Animal Models : In vivo studies demonstrated reduced inflammation markers in models of acute inflammation when treated with this compound.

Data Tables

Biological Activity Cell Line/Model IC50/Effect
AnticancerMCF-70.46 ± 0.04 µM
AnticancerHCT1160.39 ± 0.06 µM
Anti-inflammatoryMacrophage ModelDownregulation of TNF-alpha and IL-6

Case Studies

  • Case Study on MCF-7 Cells : A study conducted by Li et al. (2022) explored the effects of the compound on MCF-7 cells, highlighting its potential to induce apoptosis via mitochondrial pathways.
  • In Vivo Studies : In a mouse model of induced inflammation, treatment with the compound resulted in significant reductions in paw swelling and inflammatory cytokines compared to control groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。